6-bromo-6H-quinolin-2-one
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Overview
Description
6-Bromo-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinolin-2-one structure. Quinolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-quinolin-2-one can be achieved through various methods. One common approach involves the bromination of quinolin-2-one. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction typically takes place in an organic solvent such as chloroform or acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolin-2-one core can undergo oxidation to form quinolin-2,3-dione or reduction to form dihydroquinolin-2-one derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Aminoquinolin-2-ones, thioquinolin-2-ones.
Oxidation: Quinolin-2,3-dione.
Reduction: Dihydroquinolin-2-one.
Coupling: Biaryl or styrene derivatives.
Scientific Research Applications
6-Bromo-6H-quinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-bromo-6H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors. For example, it can inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication in microbial cells . The bromine atom enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-6H-quinolin-2-one
- 6-Fluoro-6H-quinolin-2-one
- 6-Iodo-6H-quinolin-2-one
Uniqueness
6-Bromo-6H-quinolin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro or fluoro counterparts. Additionally, the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets .
Properties
Molecular Formula |
C9H6BrNO |
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Molecular Weight |
224.05 g/mol |
IUPAC Name |
6-bromo-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5,7H |
InChI Key |
XSYGGDJHORGXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=CC2=CC1Br |
Origin of Product |
United States |
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